REACTION_SMILES
|
[P:15]([Cl:16])([Cl:17])([Cl:18])=[O:19].[c:1]1([CH3:14])[cH:2][c:3](-[c:7]2[n:8][cH:9][cH:10][c:11]([OH:13])[n:12]2)[cH:4][cH:5][cH:6]1>>[c:1]1([CH3:14])[cH:2][c:3](-[c:7]2[n:8][cH:9][cH:10][c:11]([Cl:17])[n:12]2)[cH:4][cH:5][cH:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cccc(-c2nccc(O)n2)c1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cccc(-c2nccc(Cl)n2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |